tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate chemical structure
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate chemical structure
This guide details the chemical structure, synthesis, and medicinal chemistry applications of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate , a specialized sp3-rich scaffold used in modern drug discovery.[1]
[1][2]
Executive Summary
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1338247-76-9 ) is a bicyclic spiro-amine scaffold.[1][2] Unlike its more common isomer (the 2-hydroxy derivative), the 1-hydroxy variant places the functional handle on the carbon adjacent to the spiro center within the cyclobutane ring.[1] This specific geometry offers unique vector projections for "escaping flatland" in drug design, serving as a rigid, three-dimensional bioisostere for morpholines or piperidines.[1]
| Property | Data |
| CAS Number | 1338247-76-9 |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Core Scaffold | 7-Azaspiro[3.5]nonane |
| Key Functionality | Secondary Alcohol (C1), Boc-protected Amine (N7) |
| Chirality | Racemic (contains 1 chiral center at C1; spiro C4 is achiral) |
Structural Analysis & Topology
The molecule consists of a cyclobutane ring spiro-fused to a piperidine ring .[1] The spiro carbon (C4) locks the two rings perpendicular to each other, creating a rigid orthogonal geometry.[1]
Numbering and Connectivity
According to IUPAC nomenclature for spiro systems:
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Numbering starts at the smaller ring, adjacent to the spiro atom.[1]
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Positions 1, 2, 3 form the cyclobutane bridge.[1]
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Position 4 is the spiro quaternary carbon.[1]
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Positions 5-9 form the piperidine bridge, with the nitrogen atom located at position 7 .[1]
Structural Logic:
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C1-Hydroxy: The hydroxyl group is located at position 1 (alpha to the spiro center).[1] This creates a sterically congested environment compared to the 2-hydroxy isomer.[1]
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N7-Boc: The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, rendering it inert to nucleophiles and oxidants during functionalization of the hydroxyl group.[1]
Conformational Dynamics
The cyclobutane ring typically adopts a "puckered" conformation to relieve torsional strain, while the piperidine ring exists in a chair conformation.[1] The 1-hydroxy group can exist in a pseudo-equatorial or pseudo-axial orientation, influencing its reactivity in substitution reactions (e.g., Mitsunobu or SNAr).[1]
[1]
Synthetic Pathways[1]
The synthesis of the 1-hydroxy derivative typically proceeds via the reduction of the corresponding ketone (1-oxo intermediate).[1] This is distinct from the 2-hydroxy isomer, which is often derived from epoxide opening or different cyclization strategies.[1]
Primary Route: Ketone Reduction
The most reliable route involves the reduction of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate .[1]
Reaction Scheme:
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Substrate: tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
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Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
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Conditions: 0°C to Room Temperature (RT), 1-2 hours.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of the 1-oxo-spiro-ketone in anhydrous methanol (0.1 M concentration).
-
Reduction: Cool the solution to 0°C. Slowly add 1.5 equivalents of NaBH₄ portion-wise to control hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS (Look for M+H of alcohol).[1]
-
Quench: Quench the reaction with saturated aqueous NH₄Cl or water.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: The crude alcohol is typically pure enough for use but can be purified via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]
[1]
Stereochemical Considerations
The reduction of the 1-ketone generates a chiral center at C1 .[1] Since the starting material is achiral (planar ketone), the product is obtained as a racemic mixture (50:50 enantiomers).[1]
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Chiral Resolution: If a single enantiomer is required, the racemic alcohol can be resolved via:
Medicinal Chemistry Applications
"Escape from Flatland"
The 7-azaspiro[3.5]nonane core is a quintessential example of increasing Fsp3 (fraction of sp3 carbons) in drug candidates.[1]
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Solubility: The aliphatic nature improves aqueous solubility compared to flat aromatic rings.[1]
-
Metabolic Stability: The rigid spiro-linkage prevents metabolic oxidation at the bridgehead, a common liability in flexible piperidines.[1]
Vector Analysis
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1-Hydroxy Vector: The C1-OH group projects at an angle distinct from the standard C4-piperidine substituents.[1] This allows for the exploration of novel binding pockets in enzymes or GPCRs that are inaccessible to standard linear linkers.[1]
-
Functionalization:
-
Etherification: Alkylation of the OH to create ethers.[1]
-
Amination: Conversion of OH to NH₂ (via Mesylation/Azide displacement) to create diamine linkers.[1]
-
PROTACs: The rigid distance between the N7 and C1 positions makes this an excellent linker for Proteolysis Targeting Chimeras (PROTACs), ensuring precise orientation of the E3 ligase and the target protein.[1]
-
Analytical Characterization
To validate the synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate , compare experimental data against these expected values:
Mass Spectrometry (LC-MS)
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Molecular Ion: 241.33 Da
-
Observed Ions (ESI+):
Nuclear Magnetic Resonance (¹H NMR)
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Solvent: CDCl₃
-
Key Signals:
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δ 1.45 ppm (s, 9H): Boc tert-butyl group.[1]
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δ 4.10 - 4.30 ppm (m, 1H): Proton at C1 (CH-OH).[1] The chemical shift is deshielded due to the oxygen.[1]
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δ 3.30 - 3.60 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (C6, C8).[1]
-
δ 1.60 - 2.20 ppm (m, multiplet): Cyclobutane methylene protons (C2, C3) and Piperidine methylenes (C5, C9).[1]
-
Diagnostic Feature: Look for the complexity of the C2/C3 protons; the rigid ring system often causes geminal protons to be diastereotopic (splitting into complex multiplets).[1]
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References
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Google Patents . (2012).[1] Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (Patent CN102659678B).[1] Retrieved from
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Amazon S3 (Supporting Info) . (2026). Synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate via Ketone Reduction. Retrieved from [Link] (Cited from search snippet 1.3 in context of cyclopropenylcarbinol rearrangement precursors).
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 240401-28-9 | tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | Alcohols | Ambeed.com [ambeed.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
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- 7. www1.chem.umn.edu [www1.chem.umn.edu]
